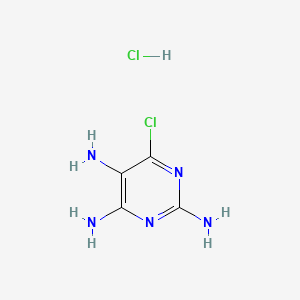

6-Chloropyrimidine-2,4,5-triamine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-chloropyrimidine-2,4,5-triamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5.ClH/c5-2-1(6)3(7)10-4(8)9-2;/h6H2,(H4,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMJHNVYNAJBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672060 | |

| Record name | 6-Chloropyrimidine-2,4,5-triamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155824-29-6 | |

| Record name | 6-Chloropyrimidine-2,4,5-triamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloropyrimidine-2,4,5-triamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloropyrimidine-2,4,5-triamine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of purine analogs and other biologically active scaffolds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights grounded in established chemical principles to empower researchers in their drug discovery endeavors. A crucial point of clarification is the distinction between the free base, 6-chloropyrimidine-2,4,5-triamine (CAS 1194-78-1), and its hydrochloride salt (CAS 155824-29-6), the subject of this guide. While data for the free base is more abundant, this document will focus on the hydrochloride salt, inferring its properties where direct data is unavailable and highlighting the practical implications for its use in synthesis.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] Its structural versatility allows for modification at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.[2] this compound, with its strategic placement of amino and chloro substituents, is a highly valuable intermediate for constructing more complex heterocyclic systems, most notably purines, which are themselves fundamental components of nucleic acids and a wide array of bioactive molecules.[3]

Physicochemical Properties and Spectral Analysis

The hydrochloride salt of 6-chloropyrimidine-2,4,5-triamine exhibits properties distinct from its free base, primarily concerning solubility and stability. The protonation of one or more of the basic amino groups to form the hydrochloride salt significantly enhances its aqueous solubility, a desirable characteristic for many synthetic and biological applications.

Table 1: Physicochemical Properties

| Property | 6-Chloropyrimidine-2,4,5-triamine (Free Base) | This compound |

| CAS Number | 1194-78-1[4] | 155824-29-6[5] |

| Molecular Formula | C₄H₆ClN₅[4] | C₄H₇Cl₂N₅[5] |

| Molecular Weight | 159.58 g/mol [4] | 196.04 g/mol [5] |

| Appearance | Solid[6] | Crystalline solid (expected) |

| Solubility | Soluble in polar solvents[7] | Freely soluble in water (expected) |

| Storage | Refrigerator[6] | Store in a dry, room temperature environment[5] |

Spectral Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amine protons. Due to the hydrochloride formulation, these peaks may be broadened and shifted downfield compared to the free base due to proton exchange and the electron-withdrawing effect of the protonated nitrogen atoms.

-

¹³C NMR: The carbon NMR for the free base has been reported with chemical shifts of δ 156.0, 155.5, 113.3, and 39.5.[8] For the hydrochloride salt, the carbon atoms attached to or near the protonated amino groups would likely experience a downfield shift.

-

IR Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amino groups, typically in the range of 3100-3500 cm⁻¹. The C-Cl stretching vibration is also expected, usually in the region of 600-800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.[8] For the hydrochloride salt, under appropriate ionization conditions, the spectrum would likely show the mass of the protonated free base.

Synthesis and Mechanism

The synthesis of 6-chloropyrimidine-2,4,5-triamine typically involves a multi-step process starting from simpler pyrimidine precursors. A common strategy involves the amination of a dichlorinated pyrimidine.

Caption: Synthetic pathway to this compound.

Mechanism Insight: The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. Ammonia acts as the nucleophile, displacing one of the chlorine atoms. The subsequent acidification with hydrochloric acid yields the desired hydrochloride salt.

Representative Synthetic Protocol:

This protocol is an illustrative example based on known chemical transformations.

-

Reaction Setup: In a sealed reaction vessel, suspend 2,5-diamino-4,6-dichloropyrimidine (1 equivalent) in concentrated aqueous ammonia.

-

Heating: Heat the mixture to 135°C for 24 hours. The elevated temperature and pressure are necessary to drive the SNAr reaction to completion.

-

Work-up (Free Base): After cooling, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. The crude product can be purified by silica gel chromatography.[8]

-

Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent).

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the chloro substituent at the 6-position, which is susceptible to nucleophilic substitution, and the vicinal amino groups at the 4- and 5-positions, which can undergo cyclization reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is the primary site for synthetic modification. It can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. This reactivity is fundamental to its utility as a versatile building block in the synthesis of compound libraries for drug screening. The reaction of halogenopyrimidines with amines is one of the most important and widely used reactions in pyrimidine chemistry.[9]

Caption: General S(N)Ar reaction of the title compound.

Cornerstone of Purine Synthesis: The Traube Synthesis

A paramount application of this compound is in the Traube purine synthesis. This classic method involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or a derivative, to construct the imidazole ring of the purine system.[3] This strategy provides a straightforward route to a wide variety of purine analogs, which are of significant interest in the development of anticancer, antiviral, and other therapeutic agents.

Caption: Traube synthesis of a purine analog.

Illustrative Protocol for Purine Synthesis:

This protocol is a representative example based on the Traube synthesis principles.

-

Reaction Setup: To a flask containing this compound (1 equivalent), add an excess of formic acid. The hydrochloride salt can often be used directly, with the excess acid serving as both the reagent and solvent.

-

Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture and evaporate the excess formic acid under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 6-chloropurine analog.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. The free base is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[4] It is reasonable to assume similar hazards for the hydrochloride salt.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the arsenal of medicinal chemists. Its strategic functionalization allows for efficient entry into diverse chemical scaffolds, particularly the medicinally significant purine family. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in drug discovery programs. Future research will likely continue to explore its use in the synthesis of novel kinase inhibitors, antivirals, and other targeted therapies, further solidifying the importance of this fundamental building block.

References

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate. Available at: [Link]

-

Zelli, R., Zeinyeh, W., & Décout, J.-L. (2018). 6-Chloropurine Ribonucleosides From Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57. Available at: [Link]

-

Barlin, G. B., & Brown, W. V. (1968). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 921. Available at: [Link]

-

Solid Phase Synthesis of Purines from Pyrimidines. (2001). ResearchGate. Available at: [Link]

-

Synthesis and Medicinal Uses of Purine. Pharmaguideline. Available at: [Link]

-

6-Chloropyrimidine-2,4,5-triamine. PubChem. Available at: [Link]

-

Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. Available at: [Link]

-

Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2008). ResearchGate. Available at: [Link]

-

Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]

-

Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Available at: [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. Available at: [Link]

-

Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. PrepChem.com. Available at: [Link]

-

Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap. Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2018). ResearchGate. Available at: [Link]

-

TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. (2015). ResearchGate. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 3. 6-Chloropyrimidine-2,4,5-triamine | CAS#:1194-78-1 | Chemsrc [chemsrc.com]

- 4. zenodo.org [zenodo.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. microbenotes.com [microbenotes.com]

- 7. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

6-Chloropyrimidine-2,4,5-triamine hydrochloride CAS number lookup

An In-Depth Technical Guide to 6-Chloropyrimidine-2,4,5-triamine Hydrochloride: Synthesis, Applications, and Biological Context

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 155824-29-6), a critical heterocyclic intermediate in pharmaceutical development. As a Senior Application Scientist, this document synthesizes technical data with practical insights for researchers, chemists, and drug development professionals. We will delve into its chemical identity, synthesis protocols, and its pivotal role as a versatile scaffold in the creation of bioactive molecules. The guide explains the causality behind experimental choices, offers detailed methodologies, and situates the compound within relevant biological pathways, supported by authoritative references.

Core Identification and Physicochemical Properties

6-Chloropyrimidine-2,4,5-triamine is a substituted pyrimidine, a class of aromatic heterocyclic compounds that form the core of nucleobases like thymine and cytosine. The presence of three amino groups and a reactive chlorine atom makes it a highly functionalized and versatile building block in medicinal chemistry. The hydrochloride salt enhances its stability and handling properties.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number. It is crucial to distinguish between the hydrochloride salt and the free base.

The following table summarizes the key physicochemical properties of the parent compound, 6-Chloropyrimidine-2,4,5-triamine.

| Property | Value | Source |

| Molecular Formula | C₄H₆ClN₅ | PubChem[5] |

| Molecular Weight | 159.58 g/mol | PubChem[5] |

| Appearance | Yellow solid (for hydrochloride) | ECHEMI[1] |

| Topological Polar Surface Area | 104 Ų | PubChem[5] |

| Hydrogen Bond Donor Count | 3 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[5] |

| Complexity | 120 | PubChem[5] |

Synthesis and Characterization

The synthesis of 6-Chloropyrimidine-2,4,5-triamine is a multi-step process that leverages the reactivity of substituted pyrimidines. A common and efficient route starts from 2,5-diamino-4,6-dichloropyrimidine. The rationale for this starting material is the differential reactivity of the two chlorine atoms, allowing for selective amination.

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic pathway.

Caption: Synthetic workflow for 6-Chloropyrimidine-2,4,5-triamine.

Detailed Synthesis Protocol

This protocol is based on a general procedure for the amination of a dichloropyrimidine precursor.[7] The use of a sealed tube and high temperature is necessary to drive the nucleophilic aromatic substitution, replacing one of the chloro groups with an amino group.

Objective: To synthesize 6-Chloropyrimidine-2,4,5-triamine from 2,5-diamino-4,6-dichloropyrimidine.

Materials:

-

2,5-diamino-4,6-dichloropyrimidine

-

Concentrated ammonium hydroxide (NH₄OH)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica Gel for column chromatography

-

Sealed reaction tube (pressure-rated)

Procedure:

-

Reaction Setup: Suspend 2,5-diamino-4,6-dichloropyrimidine (1 equivalent) in concentrated ammonium hydroxide (approx. 18 mL per mmol of starting material) within a pressure-rated sealed reaction tube.

-

Reaction Execution: Seal the tube securely and heat the reaction mixture to 135°C for 24 hours. The elevated pressure and temperature facilitate the displacement of the chlorine atom.

-

Workup: After cooling the reaction vessel to room temperature, carefully unseal the tube in a well-ventilated fume hood.

-

Concentration: Concentrate the reaction mixture in vacuo to remove the excess ammonium hydroxide and water.

-

Purification: Purify the resulting crude residue by silica gel column chromatography. A typical eluent system is a mixture of dichloromethane, methanol, and concentrated ammonia (e.g., 90:9:1 v/v/v). The ammonia in the eluent prevents the protonation of the basic amino groups, minimizing tailing on the silica gel.

-

Isolation: Collect the fractions containing the pure product and concentrate under reduced pressure to yield 6-Chloropyrimidine-2,4,5-triamine, reportedly with a high yield (up to 93%).[7]

Characterization

The structure of the synthesized compound must be confirmed. High-resolution mass spectrometry (HRMS-ESI) is used to confirm the elemental composition by providing a highly accurate mass measurement.[7] For instance, the expected [M+H]⁺ ion for C₄H₆ClN₅ would be calculated and compared to the measured value.[7] ¹³C and ¹H NMR spectroscopy would be used to confirm the carbon framework and proton environment, respectively.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile chemical scaffold. The reactive chlorine at the 6-position is an excellent electrophilic site for nucleophilic substitution, while the three amino groups offer multiple points for further functionalization. This allows for the systematic construction of diverse molecular libraries targeting various biological systems.

Scaffold for Pteridine Synthesis

Triaminopyrimidines are classical precursors for the synthesis of pteridines, a class of fused heterocyclic compounds with significant biological activity. The triaminopyrimidine core can be condensed with α-dicarbonyl compounds to form the pteridine ring system. This is fundamental in the synthesis of:

-

Folic Acid Analogs: Folic acid is a vital vitamin whose derivatives are coenzymes in the synthesis of DNA and RNA. Analogs synthesized from triaminopyrimidine intermediates can act as antifolates, inhibiting enzymes like dihydrofolate reductase (DHFR), a key target in cancer chemotherapy (e.g., Methotrexate).[8]

-

Diuretics: The diuretic drug Triamterene (2,4,7-triamino-6-phenylpteridine) is a potassium-sparing diuretic. Its synthesis relies on a triaminopyrimidine scaffold, demonstrating the utility of this chemical class in developing cardiovascular drugs.[9]

Versatility in Medicinal Chemistry

The diagram below illustrates how the 6-Chloropyrimidine-2,4,5-triamine core can be elaborated into different drug classes.

Caption: Role as a versatile scaffold in medicinal chemistry.

Biological Context and Putative Mechanisms

As an intermediate, 6-Chloropyrimidine-2,4,5-triamine is not expected to have a defined biological activity itself. Its significance lies in the activity of the molecules derived from it. The structural similarity of its derivatives to endogenous purines allows them to interact with a wide range of biological targets, particularly enzymes that process purine-like substrates.

The Folate Pathway

Many key anticancer and antimicrobial drugs function by inhibiting the folate pathway. This pathway is essential for the synthesis of nucleotides required for DNA replication.

Caption: Inhibition of the folate pathway by antifolate drugs.

Derivatives of 6-Chloropyrimidine-2,4,5-triamine can be designed as antifolates that competitively inhibit DHFR. By blocking the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), these drugs starve rapidly dividing cells (like cancer cells) of the necessary building blocks for DNA synthesis, leading to cell cycle arrest and apoptosis.

Safety and Handling

As a laboratory chemical, 6-Chloropyrimidine-2,4,5-triamine and its hydrochloride salt must be handled with appropriate precautions.

-

Hazard Identification: The parent compound is associated with the following hazard statements:

-

Recommended Precautions:

-

Handle only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

References

-

PubChem. (n.d.). 6-Chloropyrimidine-2,4,5-triamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-Chloropyrimidine-2,4,5-triamine | CAS#:1194-78-1. Retrieved from [Link]

-

Apicule. (n.d.). 2,4-Diamino-6-chloropyrimidine (CAS No: 156-83-2) API Intermediate Manufacturers. Retrieved from [Link]

-

MDPI. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(21), 5035. Retrieved from [Link]

- Patsnap. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.

-

Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Pharmaceutical Science. Retrieved from [Link]

- Google Patents. (1948). 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same. US2584024A.

Sources

- 1. echemi.com [echemi.com]

- 2. 2,4,5-Triamino-6-chloropyrimidine hydrochloride | 155824-29-6 [chemicalbook.com]

- 3. 2,4,5-Triamino-6-chloropyrimidine hydrochloride | CAS: 155824-29-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. echemi.com [echemi.com]

- 5. 6-Chloropyrimidine-2,4,5-triamine | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chloropyrimidine-2,4,5-triamine | CAS#:1194-78-1 | Chemsrc [chemsrc.com]

- 7. 2,4,5-Triamino-6-chloropyrimidine | 1194-78-1 [chemicalbook.com]

- 8. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 6-Chloropyrimidine-2,4,5-triamine Hydrochloride

Introduction: The Strategic Importance of a Core Heterocycle

6-Chloropyrimidine-2,4,5-triamine and its hydrochloride salt represent a cornerstone intermediate in the synthesis of a multitude of pharmacologically active molecules. Its unique arrangement of amino and chloro substituents on the pyrimidine ring provides a versatile scaffold for constructing complex purine analogs and other heterocyclic systems. Notably, it is a critical precursor in the development of antiviral agents and other therapeutic compounds.

This guide provides an in-depth, technically-grounded overview of a robust and widely adopted synthetic pathway to 6-chloropyrimidine-2,4,5-triamine hydrochloride. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale for specific reagent choices, and the critical process parameters that ensure high yield and purity. This document is intended for researchers, chemists, and process development professionals who require a comprehensive understanding of this vital synthesis.

Overall Synthetic Strategy

The synthesis is a multi-step process that builds the pyrimidine core, functionalizes it, and then performs the critical chlorination. The general strategy involves the initial construction of a stable, highly functionalized precursor, 2,4,5-triamino-6-hydroxypyrimidine (TAHP), which is subsequently chlorinated to yield the target molecule. This approach is favored due to the accessibility of starting materials and the well-established, high-yielding nature of each transformation.

Caption: High-level overview of the synthetic pathway to the target compound.

Part 1: Synthesis of the Key Intermediate: 2,4,5-Triamino-6-hydroxypyrimidine (TAHP)

The preparation of TAHP is the foundational phase of the synthesis. It is typically achieved in three distinct stages: cyclocondensation to form the pyrimidine ring, nitrosation at the 5-position, and subsequent reduction to install the third amino group.

Stage 1A: Cyclocondensation to form 2,4-Diamino-6-hydroxypyrimidine

The synthesis begins with the construction of the pyrimidine ring. This is a classic cyclocondensation reaction between guanidine and ethyl cyanoacetate in the presence of a strong base, typically sodium ethoxide.

Causality and Expertise: The choice of sodium ethoxide is critical; it serves to deprotonate the α-carbon of ethyl cyanoacetate, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbons of guanidine. The subsequent intramolecular cyclization and tautomerization yield the stable 2,4-diamino-6-hydroxypyrimidine. Using pre-formed guanidine hydrochloride requires an equimolar amount of base to liberate the free guanidine before the reaction can proceed[1].

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 g atom equivalent) in anhydrous ethanol (250 mL) in a round-bottomed flask equipped with a reflux condenser[1].

-

Once the sodium has fully dissolved, cool the solution and add ethyl cyanoacetate (1.0 mole equivalent)[1].

-

In a separate flask, prepare a solution of guanidine by treating guanidine hydrochloride (1.02 mole equivalent) with a separately prepared sodium ethoxide solution to generate the free base, followed by removal of the precipitated sodium chloride[1].

-

Add the ethanolic guanidine solution to the ethyl sodiocyanoacetate solution.

-

Heat the resulting mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, evaporate the mixture to dryness[1].

-

Dissolve the solid residue in boiling water and acidify with glacial acetic acid to a pH of approximately 7, which causes the product to precipitate[1][2].

-

Cool the mixture, collect the white precipitate by filtration, wash with cold water, and dry to yield 2,4-diamino-6-hydroxypyrimidine.

Stage 1B: Nitrosation at the 5-Position

The next step introduces a functional group at the electron-rich C5 position of the pyrimidine ring. This is achieved via an electrophilic aromatic substitution reaction using a nitrosonium ion (NO⁺) source.

Causality and Expertise: The pyrimidine ring, activated by three electron-donating groups (two amino, one hydroxyl), is highly susceptible to electrophilic attack at the C5 position. Sodium nitrite in an acidic medium (e.g., sulfuric or hydrochloric acid) generates nitrous acid in situ, which is then protonated and loses water to form the highly electrophilic nitrosonium ion. This readily attacks the C5 position to yield 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, which often appears as a distinctively colored (e.g., rose-colored) solid[3].

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

-

Suspend 2,4-diamino-6-hydroxypyrimidine (1.0 mole equivalent) in water in a reaction vessel.

-

While stirring vigorously, add an aqueous solution of sodium nitrite (1.1 mole equivalent).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric or hydrochloric acid dropwise, maintaining the temperature below 10 °C. The mixture will typically develop a deep color.

-

Continue stirring for 1-2 hours after the acid addition is complete.

-

Collect the resulting colored precipitate by filtration, wash thoroughly with cold water and then with ethanol to remove impurities.

-

Dry the product, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, under vacuum.

Stage 1C: Reduction of the Nitroso Group

This stage converts the C5-nitroso group into an amine, completing the synthesis of the triamino precursor, TAHP. While historical methods used reagents like sodium sulfide or iron powder in acid, modern, greener processes overwhelmingly favor catalytic hydrogenation for its cleaner reaction profile and higher yields[3].

Causality and Expertise: Catalytic hydrogenation offers significant advantages. A noble metal catalyst, such as palladium on carbon (Pd/C), efficiently facilitates the transfer of hydrogen gas to the nitroso group, reducing it to a hydroxylamine intermediate which is further reduced to the primary amine[4]. This method avoids the large volumes of inorganic waste associated with older stoichiometric reductants[3]. The reaction is typically run in an aqueous suspension. The pH must be carefully controlled; some patented processes note that running the hydrogenation in a neutral or weakly acidic medium (below pH 9) before adding a base post-reaction to dissolve the product for catalyst filtration is highly effective[4][5].

Caption: Workflow for the catalytic reduction of the nitroso intermediate.

Experimental Protocol: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine (TAHP)

-

Charge a high-pressure hydrogenation reactor (autoclave) with a suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (1.0 mole equivalent) in water[4].

-

Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5% by weight of the substrate).

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 15-20 bar[4].

-

Heat the mixture to 70-120 °C while stirring vigorously[5]. Hydrogen uptake will be observed.

-

Maintain the reaction under these conditions until hydrogen uptake ceases (typically 1-3 hours).

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Add an aqueous solution of sodium hydroxide to the reaction mixture to achieve a pH > 12. This dissolves the TAHP product, allowing the insoluble Pd/C catalyst to be removed by filtration through a celite pad[4].

-

Product Isolation: Transfer the filtrate to a clean vessel and carefully acidify with sulfuric acid to a pH of 1-2. The product, 2,4,5-triamino-6-hydroxypyrimidine sulfate, will precipitate out of solution as a stable salt[3].

-

Cool the mixture, collect the solid by filtration, wash with cold water, and dry to obtain TAHP sulfate salt. This salt is often used directly in the next step.

Part 2: Chlorination and Final Salt Formation

This final phase of the synthesis converts the stable TAHP intermediate into the desired chlorinated product.

Stage 2A: Chlorination of 2,4,5-Triamino-6-hydroxypyrimidine

The conversion of the C6-hydroxyl group to a chloro group is a critical transformation. This is a nucleophilic substitution reaction on a phosphoryl chloride intermediate, most commonly achieved using phosphorus oxychloride (POCl₃).

Causality and Expertise: The hydroxyl group at the C6 position is a poor leaving group. Phosphorus oxychloride acts as both the solvent and the chlorinating agent. It first activates the hydroxyl group by forming a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (abundant in the POCl₃ medium), displacing the phosphate group and installing the chlorine atom at the C6 position. This reaction is typically performed at elevated temperatures to drive it to completion[6]. The amino groups on the ring generally do not react under these conditions.

Experimental Protocol: Synthesis of 6-Chloropyrimidine-2,4,5-triamine

-

Caution: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as POCl₃ is highly corrosive and reacts violently with water.

-

Carefully add 2,4,5-triamino-6-hydroxypyrimidine sulfate (1.0 mole equivalent) in portions to an excess of phosphorus oxychloride (typically 5-10 mole equivalents) with stirring[6].

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

After completion, cool the reaction mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Workup: The crude residue must be quenched with extreme care. Slowly and cautiously add the residue to a mixture of ice and water or slowly add ice to the cooled residue. This is a highly exothermic process.

-

Neutralize the acidic aqueous solution with a base, such as concentrated ammonium hydroxide or sodium hydroxide solution, while cooling in an ice bath to maintain a low temperature. Adjust to a pH of 7-8.

-

The crude 6-chloropyrimidine-2,4,5-triamine product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Stage 2B: Formation of the Hydrochloride Salt

For improved stability, handling, and solubility in subsequent reactions, the free base is often converted to its hydrochloride salt.

Experimental Protocol: Preparation of the Hydrochloride Salt

-

Suspend the crude, dry 6-chloropyrimidine-2,4,5-triamine in a suitable solvent such as isopropanol or ethanol.

-

While stirring, bubble dry hydrogen chloride gas through the suspension or add a solution of HCl in isopropanol.

-

The hydrochloride salt will precipitate. Stir for an additional 30-60 minutes to ensure complete conversion.

-

Collect the solid product by filtration, wash with a small amount of the solvent (e.g., isopropanol), and then with diethyl ether.

-

Dry the final product, this compound, under vacuum.

Process Parameters and Analytical Characterization

Optimizing the synthesis requires careful control over reaction conditions and diligent analysis of intermediates and the final product.

Summary of Key Reaction Parameters

| Step | Key Reagents | Solvent | Temperature | Typical Yield | Key Considerations |

| Cyclocondensation | Guanidine, Ethyl Cyanoacetate, NaOEt | Ethanol | Reflux | >90% | Anhydrous conditions are critical for the base. |

| Nitrosation | NaNO₂, H₂SO₄/HCl | Water | 0-10 °C | ~85-95% | Slow acid addition and temperature control to prevent side reactions. |

| Reduction | H₂, Pd/C Catalyst | Water | 70-120 °C | >95% | Efficient stirring and catalyst quality are crucial for reaction rate.[3] |

| Chlorination | POCl₃ | Neat POCl₃ | 105-110 °C | ~75-85% | Anhydrous conditions; careful quenching and workup are paramount. |

| Salt Formation | HCl | Isopropanol/Ethanol | Room Temp. | >95% | Use of anhydrous HCl is preferred to prevent hydrolysis. |

Analytical Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the intermediates and the final product by analyzing chemical shifts, integration, and coupling patterns of the pyrimidine ring and substituent protons.

-

High-Performance Liquid Chromatography (HPLC): Used extensively to monitor reaction progress and to determine the purity of the final product.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.

-

Melting Point: A sharp melting point is a good indicator of the purity of the crystalline solid product. The sulfate salt of TAHP has a melting point >300 °C[7].

Safety and Hazard Management

The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

-

Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic upon inhalation, and reacts violently with water. Must be handled in a chemical fume hood with acid-resistant gloves, splash goggles, and a lab coat.

-

Hydrogen Gas (H₂): Highly flammable and can form explosive mixtures with air. Hydrogenation must be conducted in a purpose-built, properly grounded autoclave with appropriate pressure and temperature controls.

-

Corrosive Acids and Bases: Strong acids (H₂SO₄, HCl) and bases (NaOH, NaOEt) are used throughout the synthesis. Handle with appropriate PPE to prevent severe skin and eye burns.

-

Final Product Hazards: 6-Chloropyrimidine-2,4,5-triamine is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation[8]. Standard laboratory PPE should be worn when handling the solid.

Conclusion

The synthetic route detailed in this guide represents a reliable and scalable method for producing high-purity this compound. By understanding the chemical principles behind each transformation—from the initial ring formation to the critical catalytic reduction and final chlorination—researchers and chemists can effectively troubleshoot and optimize the process. Careful attention to reaction conditions and stringent adherence to safety protocols are paramount to achieving a successful and safe synthesis of this invaluable pharmaceutical intermediate.

References

-

Hemmati, S. et al. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Available from: [Link]

- EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. Google Patents.

- CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents.

-

PubChem. 6-Chloropyrimidine-2,4,5-triamine. National Center for Biotechnology Information. Available from: [Link]

- US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine. Google Patents.

-

EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine. European Patent Office. Available from: [Link]

-

ResearchGate. Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Available from: [Link]

- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. Google Patents.

-

CN114406263A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap. Available from: [Link]

-

CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap. Available from: [Link]

- US5525724A - Process for the preparation of chloropyrimidines. Google Patents.

- CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine. Google Patents.

-

PrepChem.com. Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. Available from: [Link]

-

FINETECH INDUSTRY LIMITED. 2,4,5-Triamino-6-chloropyrimidine hydrochloride. Available from: [Link]

- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.

-

Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Available from: [Link]

- CN104327116A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Google Patents.

-

ResearchGate. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Available from: [Link]

-

ResearchGate. 4,5,6-Trichloropyrimidine-2-carboxamide. Available from: [Link]

-

Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Available from: [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

-

MDPI. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Available from: [Link]

-

PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]

- Google Patents. SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1.

- CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process. Google Patents.

-

PharmaCompass. 6-Chloro-pyrimidine-2,4-diamine;2,4-Diamino-6-chloropyrimidine. Available from: [Link]

-

Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. Available from: [Link]

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

-

PubMed Central. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 4. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]

- 5. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]

- 6. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 8. 6-Chloropyrimidine-2,4,5-triamine | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 6-Chloropyrimidine-2,4,5-triamine Hydrochloride

Foreword: From Chemical Scaffold to Biological Insight

In the landscape of drug discovery and molecular biology, certain chemical scaffolds appear with remarkable frequency, hinting at a privileged role in interacting with biological systems. The pyrimidine core is one such scaffold, forming the basis of essential biomolecules and a multitude of synthetic drugs.[1][2] 6-Chloropyrimidine-2,4,5-triamine hydrochloride, a substituted pyrimidine, emerges not just as a versatile synthetic intermediate but as a molecule with significant, albeit not fully elucidated, biological potential. This guide synthesizes current understanding, draws parallels from structurally related compounds, and proposes a robust framework for elucidating its precise mechanism of action. Our core hypothesis is that this compound functions as a competitive inhibitor of protein kinases, a class of enzymes pivotal to cellular signaling.

The Pyrimidine Privileged Scaffold: A Foundation for Kinase Inhibition

The 2,4-diaminopyrimidine core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3][4][5] Kinases, enzymes that catalyze the phosphorylation of proteins, share a conserved ATP-binding pocket. A key feature of this pocket is the "hinge" region that forms hydrogen bonds with the adenine ring of ATP. The 2,4-diaminopyrimidine structure mimics this interaction, allowing it to anchor within the ATP-binding site and competitively inhibit the binding of ATP, thereby blocking the kinase's activity.

The subject of our investigation, this compound, possesses this critical 2,4-diamino functionality. The additional 5-amino and 6-chloro substituents are predicted to play crucial roles in determining its specificity and potency for particular kinases.

Proposed Mechanism of Action: Competitive ATP Inhibition

We postulate that this compound acts as a Type I kinase inhibitor, binding to the active conformation of the enzyme and competing directly with ATP.

The key molecular interactions are hypothesized as follows:

-

Hinge Binding: The N1 and the 2-amino group of the pyrimidine ring are perfectly positioned to form hydrogen bonds with the backbone of the kinase hinge region.

-

Selectivity Pockets: The 5-amino and 6-chloro groups project into adjacent hydrophobic pockets within the ATP-binding site. Variations in the amino acid residues lining these pockets across different kinases will be the primary determinant of this compound's selectivity profile. The 5-amino group can act as a hydrogen bond donor, while the 6-chloro group can form halogen bonds or interact with hydrophobic residues.

To visualize this proposed binding mode, the following diagram illustrates the general principle of a 2,4-diaminopyrimidine-based inhibitor in a kinase ATP-binding pocket.

Caption: Proposed binding of 6-Chloropyrimidine-2,4,5-triamine in a kinase active site.

Experimental Validation Workflow

To rigorously test this hypothesis, a multi-step experimental workflow is necessary. This workflow is designed to be a self-validating system, where each step provides evidence that informs the next.

Caption: Experimental workflow for elucidating the mechanism of action.

Protocol 1: Broad Kinase Panel Screening

Objective: To identify the primary kinase targets of this compound from a large, representative panel of human kinases.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Assay Principle: Utilize a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., Z'-LYTE™) to measure kinase activity.

-

Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of over 400 human kinases.

-

Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control.

-

Hit Selection: Identify kinases that are inhibited by more than 80% as primary "hits" for further investigation.

Causality and Trustworthiness: This initial broad screen is crucial for an unbiased identification of potential targets. By testing against a vast array of kinases, we avoid confirmation bias and gain a comprehensive view of the compound's selectivity. The use of a standardized, high-throughput platform ensures data robustness and reproducibility.

Protocol 2: IC50 Determination and ATP Competition Assay

Objective: To quantify the potency of inhibition for the identified hits and to determine if the mechanism is ATP-competitive.

Methodology:

-

Compound Titration: For each hit kinase, perform a dose-response experiment with this compound, typically using a 10-point, 3-fold serial dilution starting from 100 µM.

-

IC50 Calculation: Measure kinase activity at each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

ATP Competition:

-

Select one or two of the most potent kinase targets.

-

Perform the IC50 determination at multiple, fixed concentrations of ATP (e.g., Km, 10x Km, and 100x Km).

-

Data Analysis: If the compound is ATP-competitive, the apparent IC50 value will increase as the ATP concentration increases. This can be visualized with a Schild plot or by observing a rightward shift in the dose-response curves.

-

Causality and Trustworthiness: This protocol directly tests our central hypothesis. A clear shift in IC50 with varying ATP concentrations provides strong evidence for competitive binding in the ATP pocket. Running the experiment in triplicate and ensuring proper controls (no enzyme, no substrate) validates the integrity of the results.

| Parameter | Description | Expected Outcome for ATP-Competitive Inhibitor |

| IC50 | Inhibitor concentration for 50% inhibition | Potency in the nanomolar to low micromolar range |

| IC50 vs. [ATP] | Change in IC50 at different ATP concentrations | IC50 increases with increasing [ATP] |

Protocol 3: Cellular Target Engagement Assay

Objective: To confirm that this compound engages its target kinase inside living cells.

Methodology:

-

Cell Line Selection: Choose a cell line where the target kinase is known to be active and to phosphorylate a specific downstream substrate.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

-

Lysis and Western Blotting:

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Perform a Western blot using a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-S6 for an mTOR pathway kinase).

-

Use an antibody for the total substrate protein as a loading control.

-

-

Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, indicates successful target engagement and inhibition of the kinase in a cellular context.

Causality and Trustworthiness: This assay bridges the gap between in vitro biochemistry and cellular biology. Observing a downstream effect that is a known consequence of inhibiting the target kinase provides strong evidence of on-target activity. The inclusion of a loading control is critical for ensuring that the observed changes are not due to variations in protein levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is likely to function as a kinase inhibitor, leveraging the well-established 2,4-diaminopyrimidine scaffold to achieve ATP-competitive inhibition. The proposed experimental workflow provides a clear and robust path to definitively elucidate its mechanism of action, identify its specific kinase targets, and validate its activity in a cellular environment.

Future work should focus on obtaining a co-crystal structure of the compound bound to a target kinase. This would provide ultimate proof of the binding mode and offer a structural basis for designing more potent and selective second-generation inhibitors. The journey from a simple chemical entity to a well-understood biological modulator is a testament to the power of systematic, hypothesis-driven scientific inquiry.

References

-

Al-Masoudi, N. A. et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(12), pp. 29-41. Available at: [Link]

-

PubChem. (n.d.). 6-Chloropyrimidine-2,4,5-triamine. National Center for Biotechnology Information. Retrieved from: [Link]

-

MDPI. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(16), 4995. Available at: [Link]

-

Norman, R. A. et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), pp. 1151–1159. Available at: [Link]

-

Martin, M. et al. (2016). 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. Journal of Medicinal Chemistry, 59(7), pp. 3532-3548. Available at: [Link]

-

Nakamura, T. et al. (2019). Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. Bioorganic & Medicinal Chemistry, 27(5), pp. 790-799. Available at: [Link]

-

MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. Available at: [Link]

Sources

- 1. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. 4,5,6-Trichloropyrimidine-2-carboxamide [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 6-Chloropyrimidine-2,4,5-triamine hydrochloride: Structure, Characterization, and Analysis

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone of heterocyclic chemistry, forming the scaffold for a multitude of therapeutic agents. Among these, 6-Chloropyrimidine-2,4,5-triamine and its hydrochloride salt are of significant interest as key intermediates in the synthesis of various biologically active molecules. The precise arrangement of amino and chloro substituents on the pyrimidine ring offers a versatile platform for further chemical modifications, making a thorough understanding of its structural and electronic properties paramount for researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of 6-Chloropyrimidine-2,4,5-triamine hydrochloride. In the absence of a complete, publicly available experimental dataset for this specific salt, this guide leverages a combination of theoretical principles and comparative analysis of structurally related compounds to predict and interpret its spectroscopic characteristics. By elucidating the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to equip researchers with the knowledge to identify, characterize, and utilize this important chemical entity with confidence.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is fundamental to understanding its spectroscopic behavior. The molecule consists of a central pyrimidine ring, a six-membered heterocycle with two nitrogen atoms. This ring is substituted with three amino groups at positions 2, 4, and 5, and a chlorine atom at position 6. The hydrochloride salt form implies that one or more of the basic nitrogen atoms are protonated.

The key structural features that will dominate the spectroscopic data are:

-

The aromatic pyrimidine ring.

-

The primary amino groups (-NH₂).

-

The C-Cl bond.

-

The effects of protonation in the hydrochloride salt.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Prediction and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by the signals from the protons of the three amino groups.

-

Amino Protons (-NH₂): The protons on the three amino groups are expected to appear as broad singlets. Their chemical shifts will be influenced by the electronic environment and the degree of proton exchange with the solvent. In a solvent like DMSO-d₆, these peaks are typically observed in the range of 6.0-8.0 ppm. The hydrochloride salt form will likely lead to a downfield shift of these protons due to the increased positive charge on the molecule. The three amino groups are in different chemical environments and may, therefore, have distinct chemical shifts.

-

Aromatic Protons: The parent structure of 6-Chloropyrimidine-2,4,5-triamine has no protons directly attached to the pyrimidine ring. Therefore, no signals are expected in the aromatic region of the spectrum.

Comparative Analysis

While specific data for the target compound is scarce, ¹H NMR data for the related compound, 2,4-diamino-6-chloropyrimidine, shows signals for the amino protons at approximately δ 6.64 and δ 6.42 ppm in DMSO-d₆. For this compound, we can anticipate the amino proton signals to be in a similar, or slightly more downfield, region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a suppression of the water signal). The choice of solvent is critical as protic solvents may lead to the exchange of the amine protons.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Prediction and Interpretation

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Four distinct carbon signals are expected for the pyrimidine ring.

-

C2, C4, and C6: These carbons are bonded to nitrogen atoms and are expected to be significantly deshielded, appearing in the downfield region of the spectrum, likely between 150-170 ppm. The carbon atom bonded to chlorine (C6) will also be influenced by the electronegativity of the halogen.

-

C5: This carbon is bonded to an amino group and is expected to be more shielded compared to the other ring carbons, likely appearing in the range of 110-130 ppm.

Comparative Analysis

¹³C NMR data for the structurally similar 2,4,6-Triaminopyrimidine shows carbon signals at approximately 164 ppm and 78 ppm in DMSO-d₆.[1] For 4,5,6-Trichloropyrimidine-2-carboxamide, quaternary carbon resonances are observed at 161.9, 160.6, 155.8, and 131.1 ppm.[2] These values support the prediction of downfield chemical shifts for the carbons in the pyrimidine ring of the target molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Parameters:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Reference: TMS at 0.00 ppm.

-

Infrared (IR) Spectroscopy

Theoretical Prediction and Interpretation

The IR spectrum of this compound will be characterized by the vibrational modes of the amino groups and the pyrimidine ring.

-

N-H Stretching: The primary amino groups will exhibit strong, sharp absorption bands in the region of 3100-3500 cm⁻¹. Typically, two bands are observed for a primary amine, corresponding to the symmetric and asymmetric stretching vibrations.

-

N-H Bending: The scissoring vibration of the amino groups is expected to appear in the range of 1600-1650 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring will give rise to multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600-800 cm⁻¹.

Comparative Analysis

The IR spectrum of the related compound 4,5-diamino-6-chloropyrimidine shows characteristic N-H stretching bands in the 3200-3400 cm⁻¹ region and strong ring vibrations between 1400-1600 cm⁻¹.[3] A general review of the FTIR analysis of pyrimidine derivatives also supports these predicted absorption regions.[4]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Theoretical Prediction and Interpretation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

-

Molecular Ion Peak: The protonated molecule of the free base, [M+H]⁺, is expected to be observed. The molecular weight of the free base (C₄H₆ClN₅) is approximately 159.58 g/mol . Therefore, the [M+H]⁺ ion should appear at an m/z of approximately 160.

-

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will lead to two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[5]

-

Fragmentation: The fragmentation of halogenated pyrimidines often involves the loss of the halogen atom or cleavage of the pyrimidine ring.[6][7][8][9] A plausible fragmentation pathway for 6-Chloropyrimidine-2,4,5-triamine could involve the initial loss of a chlorine radical followed by further fragmentation of the pyrimidine ring.

Figure 2: A simplified, plausible fragmentation pathway for 6-Chloropyrimidine-2,4,5-triamine.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Scan Range: A scan range of m/z 50-500 should be sufficient to observe the molecular ion and its fragments.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Prediction and Interpretation

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic pyrimidine ring. The amino and chloro substituents will act as auxochromes, influencing the position and intensity of these absorption bands. A λₘₐₓ in the range of 250-300 nm is anticipated. Studies on substituted pyrimidines have shown that substituents like chlorine and methoxy groups can cause shifts in the absorption maxima.[10]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Data Acquisition:

-

Record a baseline spectrum with the pure solvent.

-

Record the absorption spectrum of the sample solution over a range of 200-400 nm.

-

Summary of Spectroscopic Data

| Spectroscopic Technique | Predicted/Comparative Data |

| ¹H NMR (DMSO-d₆) | Amino Protons (-NH₂): Broad singlets, ~6.5-8.5 ppm. |

| ¹³C NMR (DMSO-d₆) | C2, C4, C6: ~150-170 ppm.C5: ~110-130 ppm. |

| IR Spectroscopy | N-H Stretch: 3100-3500 cm⁻¹.N-H Bend: 1600-1650 cm⁻¹.C=N, C=C Stretch: 1400-1600 cm⁻¹.C-Cl Stretch: 600-800 cm⁻¹. |

| Mass Spectrometry | [M+H]⁺: m/z ≈ 160.Isotopic Pattern: M+ and M+2 peaks in a ~3:1 ratio. |

| UV-Vis Spectroscopy | λₘₐₓ: ~250-300 nm (π → π* transition). |

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and quality control in research and development. This guide, by integrating theoretical principles with comparative data from structurally related compounds, provides a robust framework for interpreting the ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data of this important molecule. The provided experimental protocols offer a practical starting point for researchers to obtain high-quality spectroscopic data. A thorough understanding of its spectroscopic signature will ultimately facilitate the efficient and effective use of this compound in the synthesis of novel compounds with potential therapeutic applications.

References

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A., ... & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2,4,6-triaminopyrimidine. [Link]

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A., ... & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. [Link]

-

Khan, K. M., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3321. [Link]

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A., ... & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link]

-

SpectraBase. (n.d.). 2,4,6-Triaminopyrimidine [FTIR] - Spectrum. [Link]

-

ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... [Link]

-

University of Colorado Boulder. (n.d.). Typical Proton and C-13 Chemical Shifts. [Link]

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. [Link]

-

Asian Journal of Biochemical and Pharmaceutical Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

-

Premnath, D., Selvakumar, P. M., et al. (2016). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 118-123. [Link]

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated.... [Link]

-

SpectraBase. (n.d.). 2,4,6-Triaminopyrimidine [13C NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Journal of the American Chemical Society. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

El-Azab, A. S., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. [Link]

-

Srivastava, S. L., Prasad, M., & Singh, R. (1982). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Journal of Pure & Applied Physics, 20(1), 84-87. [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

-

Koutentis, P. A., & Kosmidis, C. S. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(2), M1190. [Link]

-

ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... [Link]

-

University of California, Los Angeles. (n.d.). 1H NMR Chemical Shifts (δ, ppm). [Link]

-

NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Singh, S., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 85, 226-237. [Link]

-

Li, L., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. [Link]

-

Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1979). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Indian Chemical Society, 56(2), 168-170. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

Navigating the Solubility Landscape of 6-Chloropyrimidine-2,4,5-triamine Hydrochloride: A Technical Guide for Researchers

Abstract

6-Chloropyrimidine-2,4,5-triamine hydrochloride is a pivotal building block in contemporary drug discovery and development. Its utility in the synthesis of targeted therapeutics necessitates a comprehensive understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. This in-depth technical guide addresses the critical need for a practical framework to assess and predict the solubility of this compound. In the absence of extensive public data, this document provides researchers, scientists, and drug development professionals with the foundational knowledge, theoretical principles, and detailed experimental protocols required to independently determine and optimize the solubility of this compound. The guide emphasizes a first-principles approach, enabling the systematic evaluation of solvent-solute interactions and the generation of reliable, reproducible solubility data.

Introduction: The Strategic Importance of Solubility Data

The efficiency of a synthetic route, the feasibility of purification, and the ultimate bioavailability of a drug candidate are all intrinsically linked to the solubility of its constituent intermediates. For a molecule such as this compound, which features a complex interplay of polar functional groups, a chlorine substituent, and a hydrochloride salt form, predicting its behavior across a spectrum of organic solvents is non-trivial. The presence of multiple amine groups suggests a high potential for hydrogen bonding, while the pyrimidine core and chloro-substituent introduce varying degrees of polarity and lipophilicity. The hydrochloride salt form further complicates this profile by favoring dissociation in polar, protic solvents.

This guide moves beyond a simple recitation of facts to provide a causal understanding of the factors governing the solubility of this specific compound. By equipping researchers with both the theoretical underpinnings and the practical methodologies for solubility determination, this document aims to empower more informed solvent selection, leading to accelerated and more robust drug development workflows.

Theoretical Framework: Deconstructing Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by the thermodynamic principle that the Gibbs free energy of mixing must be negative. This is influenced by both enthalpic and entropic factors, encapsulated in the adage "like dissolves like." For this compound, the key molecular features dictating its solubility are:

-

Polarity and Hydrogen Bonding: The three amine groups and the nitrogen atoms within the pyrimidine ring are potent hydrogen bond donors and acceptors. Solvents capable of participating in hydrogen bonding (protic solvents like alcohols) or those with high polarity (polar aprotic solvents like DMF and DMSO) are predicted to be more effective.

-

Ionic Character: As a hydrochloride salt, the compound will exhibit a degree of ionic character. This suggests that solvents with a higher dielectric constant, which can effectively solvate the chloride anion and the protonated amine cation, will enhance solubility.

-

Molecular Size and Shape: The relatively planar and compact structure of the pyrimidine ring influences how efficiently solvent molecules can pack around the solute.

Generally, the solubility of pyrimidine derivatives increases with temperature, as the dissolution process is often endothermic, requiring energy to overcome the crystal lattice forces of the solid.[1][2]

A Systematic Approach to Solvent Screening

Given the multifaceted nature of this compound, a systematic screening of solvents with varying properties is the most effective strategy. The following classes of solvents should be considered:

-

Protic Solvents: Methanol, Ethanol, Isopropanol. These are expected to be effective due to their ability to form hydrogen bonds.

-

Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF). These solvents possess high polarity and can act as hydrogen bond acceptors.

-

Aprotic Nonpolar Solvents: Dichloromethane (DCM), Chloroform, Toluene. These are generally expected to be poor solvents for a polar hydrochloride salt.

A preliminary, small-scale solubility test can rapidly identify promising candidates for further quantitative analysis.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, self-validating protocol for the accurate determination of the solubility of this compound using the isothermal equilibrium method.[3]

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The "excess" is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time for the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuging the vials is recommended.

-